Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate
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Overview
Description
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 117718-77-1
Molecular Weight: 299.129 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route to prepare ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate involves the following steps:
Bromination: Imidazo[1,2-b]pyridazine undergoes bromination at the 6-position using a brominating agent.
Acetylation: The resulting 6-bromoimidazo[1,2-b]pyridazine reacts with acetic anhydride or acetyl chloride to form the desired compound.
- Bromination: Typically carried out in an organic solvent (e.g., dichloromethane) with a brominating reagent (e.g., N-bromosuccinimide).
- Acetylation: Performed in the presence of a base (e.g., pyridine) and an acetylating agent (e.g., acetic anhydride).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.
Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is relatively unique, similar compounds include other imidazo[1,2-b]pyridazines with varying substituents.
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 |
InChI Key |
MASOSGJSOTWFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br |
Origin of Product |
United States |
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